Mcl1-IN-2 -

Mcl1-IN-2

Catalog Number: EVT-273771
CAS Number:
Molecular Formula: C19H15N3OS
Molecular Weight: 333.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Mcl1-IN-2 is a selective Mcl-1 inhibitor.

YM155

    Compound Description: YM155 is a dioxonaphthoimidazolium compound identified as a survivin suppressant. [] Research has demonstrated its ability to inhibit cell growth and induce apoptosis in non-small cell lung cancer (NSCLC) cells. [] YM155 achieves this by suppressing survivin and other anti-apoptotic proteins like Mcl1, Bcl-2, and Bcl-xl in a dose- and time-dependent manner. [] Interestingly, YM155 does not directly target key proteins within the NF-κB signaling pathway, such as IκBα, p65, or p50. [] Instead, it acts by suppressing the phosphorylation of the p50 subunit at Ser337, hindering the binding of NF-κB dimers to DNA and ultimately leading to its potent cell-killing effects. []

AB1

    Compound Description: AB1 is a structural analog of YM155, exhibiting similar cell growth arrest and apoptosis induction in NSCLC H1299 cells. [] AB1 mirrors YM155's effects on anti-apoptotic proteins, suppressing survivin, Mcl1, Bcl-2, and Bcl-xl. [] Similar to YM155, AB1 doesn't affect the expression levels of IκBα, p65, or p50 but hinders the phosphorylation of the p50 subunit, thus interfering with NF-κB DNA binding and transcriptional activity. []

Venetoclax

    Compound Description: Venetoclax is a selective Bcl-2 inhibitor clinically approved for treating chronic lymphocytic leukemia (CLL). [] Despite its success, both de novo and acquired resistance to venetoclax is emerging. [] Preclinical studies suggest that increased levels of other anti-apoptotic proteins, including Mcl1, contribute to this resistance. []

    Relevance: The development of resistance to venetoclax, often linked to increased Mcl1 levels, highlights the crucial role of Mcl1 in cancer cell survival and drug resistance. [] This emphasizes the potential of Mcl1-IN-2 as a therapeutic target, particularly for cancers that exhibit resistance to Bcl-2 inhibitors like venetoclax. Understanding the interplay between Mcl1 and other anti-apoptotic proteins could be critical in developing effective combination therapies with Mcl1-IN-2.

AZD4573

    Compound Description: AZD4573 is a selective CDK9 inhibitor. [] Inhibiting CDK9 disrupts transcription elongation, leading to reduced levels of short-lived transcripts and proteins, including Mcl1. [] AZD4573 demonstrates potent single-agent activity, inducing cell death in vitro and tumor regression in vivo across various hematologic cancers. [] Notably, combining AZD4573 with venetoclax exhibits synergistic effects, effectively overcoming de novo venetoclax resistance in preclinical hematologic tumor models. [] This synergistic effect is attributed to AZD4573's ability to counteract the venetoclax-induced increase in Mcl1 levels. []

    Relevance: AZD4573's success in overcoming venetoclax resistance by reducing Mcl1 levels further underscores the therapeutic potential of targeting Mcl1 in cancers, especially those resistant to Bcl-2 inhibitors. [] This example highlights the possibility of exploring combination therapies that include Mcl1-IN-2 with other targeted agents like CDK9 inhibitors to enhance efficacy and overcome potential resistance mechanisms.

17S-FD-895

    Compound Description: 17S-FD-895 is a stable pladienolide-derived small molecule splicing modulator. [] It targets SF3B1, a key component of the spliceosome, to modulate mRNA splicing. [] Studies show that 17S-FD-895 selectively eliminates leukemia stem cells (LSCs) in adult AML. [] In pediatric AML, 17S-FD-895 treatment induces dose-dependent reduction in clonogenicity and self-renewal of CD34+ cells, with higher sensitivity observed compared to adult AML. [] Notably, the treatment leads to a dose-dependent increase in MCL1 exon 2 skipping, producing pro-apoptotic MCL1-S transcripts. []

    Relevance: While 17S-FD-895 targets SF3B1 and affects MCL1 splicing, it highlights the significance of MCL1 as a target in cancer therapy. [] Unlike 17S-FD-895, Mcl1-IN-2 might directly interact with Mcl1 protein, offering a different approach to modulating its activity. Investigating the specific effects of Mcl1-IN-2 on MCL1 splicing and comparing them to those of 17S-FD-895 could provide valuable insights into potential therapeutic applications and mechanisms.

Properties

Product Name

Mcl1-IN-2

IUPAC Name

7-[(pyridin-2-ylamino)-thiophen-2-ylmethyl]quinolin-8-ol

Molecular Formula

C19H15N3OS

Molecular Weight

333.4 g/mol

InChI

InChI=1S/C19H15N3OS/c23-19-14(9-8-13-5-3-11-21-17(13)19)18(15-6-4-12-24-15)22-16-7-1-2-10-20-16/h1-12,18,23H,(H,20,22)

InChI Key

ICJKSTJCIAGPIS-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4

Solubility

Soluble in DMSO

Synonyms

Mcl1-IN-2; Mcl1IN2; Mcl1 IN 2; Mcl1-inhibitor-2; Mcl1 inhibitor 2;

Canonical SMILES

C1=CC=NC(=C1)NC(C2=C(C3=C(C=CC=N3)C=C2)O)C4=CC=CS4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.